propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Description
This compound is a highly specialized nucleoside phosphoramidate prodrug with a deuterated methyl group (trideuterio(113C)methyl) at the 4-position of its oxolane (tetrahydrofuran) ring. Its structure comprises:
- A propan-2-yl ester group, enhancing lipophilicity and bioavailability.
- A (2S)-2-aminopropanoate moiety linked to a phenoxyphosphoryl group, critical for intracellular activation.
- A modified oxolane ring with 4-fluoro, 3-hydroxy, and 4-(trideuterio(113C)methyl) substituents, which stabilize the molecule against enzymatic degradation.
- A 2,4-dioxo-1,3-diazinan-1-yl base analog, likely targeting viral polymerases.
Properties
Molecular Formula |
C22H31FN3O9P |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H31FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-9,13-14,16,18,20,28H,10-12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1/i4+1D3 |
InChI Key |
AUCMMBUJMPELAC-SBMHIBAOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2CCC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with antiviral nucleoside analogs, particularly Sovaldi (GS-7977) and Remdesivir , but exhibits distinct modifications influencing efficacy, stability, and pharmacokinetics.
Table 1: Structural and Functional Comparison
Key Findings:
Deuterium vs. In Sovaldi, the methyl group contributes to rapid intracellular activation but shorter half-life .
Nucleobase Specificity: The 2,4-dioxo-1,3-diazinan-1-yl base in the target compound may offer broader polymerase inhibition than Sovaldi’s uracil analog, which is HCV-specific .
Safety and Handling :
- Like Sovaldi, the target compound requires stringent safety protocols (e.g., PPE for inhalation/contact risks) due to its phosphoramidate backbone .
Preparation Methods
Benzoyl Protection
Compound VI undergoes dual benzoylation using triethylamine (2.5 eq) and benzoyl chloride (2.2 eq) in acetonitrile at 0°C, yielding 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone (Intermediate I) with 94% isolated purity. This protection scheme prevents unwanted side reactions during subsequent phosphorylation.
Metallic Salt-Mediated Phosphorylation
Critical phosphorylation occurs via reaction with (2S)-2-[(phenoxyphosphoryl)amino]propanoic acid isopropyl ester (Compound IIa) in tetrahydrofuran under nitrogen atmosphere. Magnesium chloride (1.2 eq) and ammonium chloride (2 eq) catalyze the coupling at 25–30°C for 4–6 hours, achieving 82% yield of the diastereomeric phosphoramidate. Chiral resolution using supercritical fluid chromatography (SFC) with 20% methanol/CO₂ mobile phase isolates the target (2S,2'R,3'R,4'R,5'R)-diastereomer in >99.5% enantiomeric excess.
Isotopic Labeling and Deuterium Incorporation
The C4-trideuterio(113C)methyl group originates from deuterated acetylene precursors in early-stage synthesis. A three-step deuteration protocol involves:
- Deuterio-Grignard Formation : Reaction of CD₃MgCl with ethyl chloroformate in THF at −78°C
- C-C Coupling : Palladium-catalyzed cross-coupling with the oxolan precursor
- Acid Quench : DCl/D₂O workup to preserve isotopic integrity
This sequence achieves 99.8% deuterium incorporation at C4, as verified by ²H NMR and high-resolution mass spectrometry.
Industrial-Scale Optimization
Comparative analysis of batch vs. continuous flow approaches reveals key scalability factors:
| Parameter | Batch Reactor (1,000 L) | Continuous Flow (Microchannel) |
|---|---|---|
| Reaction Time | 8–12 hours | 45–60 minutes |
| Yield (Phosphorylation) | 78–82% | 89–92% |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
| Purity Post-SFC | 99.2% | 99.7% |
Continuous flow systems enhance heat/mass transfer, critical for exothermic phosphorylation steps, while reducing solvent use by 47%. Automated process analytical technology (PAT) enables real-time adjustment of hydrogen peroxide feed rates during oxidation, maintaining reaction conversion >99%.
Purification and Analytical Control
Final purification employs anti-solvent crystallization from acetonitrile/ethyl acetate (3:1 v/v) at −20°C, followed by hot filtration to remove residual benzamide byproducts. Key quality control metrics include:
- HPLC Purity : >99.5% (USP method)
- Chiral Impurities : <0.1% (Chiralcel OD-H column)
- Deuterium Content : 99.5–100.5% (vs. USP reference standard)
- Residual Solvents : <300 ppm (ICH Q3C guidelines)
Stability studies indicate 24-month shelf life when stored under nitrogen at −20°C in amber glass vials.
Q & A
How can the stereochemical configuration of this compound influence its antiviral activity and metabolic stability?
Level: Advanced
Methodological Answer:
The compound’s stereochemistry directly impacts its interaction with viral polymerases and host metabolic enzymes. For example:
- The 2S,2R,3R,4R,5R configuration (critical in the oxolane ring and propanoate ester) determines substrate specificity for viral RNA-dependent RNA polymerases (RdRp), as seen in structurally analogous prodrugs like sofosbuvir and remdesivir .
- Deuterated methyl groups (trideuterio(113C)methyl) enhance metabolic stability by reducing cytochrome P450-mediated oxidation, as deuterium’s kinetic isotope effect slows bond cleavage .
- Experimental validation requires enantioselective synthesis followed by enzymatic assays (e.g., RdRp inhibition) and HPLC-MS to track deuterium retention in metabolites .
What computational strategies are recommended to predict reactivity and stability under varying pH and solvent conditions?
Level: Advanced
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate protonation states of the 2,4-dioxo-1,3-diazinan-1-yl group and phosphoryl amino linkage to predict hydrolysis rates in aqueous buffers .
- Molecular Dynamics (MD): Model solvation effects in polar aprotic solvents (e.g., DMSO) vs. aqueous environments to assess conformational stability of the oxolane ring .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the fluoro and deuterated methyl groups to prioritize synthetic routes minimizing racemization .
How should researchers design experiments to resolve contradictions in reported antiviral efficacy across cell lines?
Level: Advanced
Methodological Answer:
- Cell-Specific Uptake Assays: Use LC-MS/MS to quantify intracellular concentrations of the active triphosphate metabolite, correlating with RdRp inhibition in primary hepatocytes vs. HEK293T cells .
- Isotopic Tracer Studies: Incorporate 13C/2H labeling in the trideuterio-methyl group to track metabolic fate and identify competing pathways (e.g., esterase vs. phosphatase activation) .
- CRISPR Knockout Models: Eliminate candidate transporters (e.g., OATP1B1) or enzymes (e.g., CES1/CatA) to isolate mechanisms of cell-type-dependent efficacy .
What synthetic challenges arise in scaling up the enantioselective synthesis of this compound?
Level: Basic
Methodological Answer:
- Chiral Center Control: The 2S configuration in the propanoate ester and 2R,3R,4R,5R stereochemistry in the oxolane ring require asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) .
- Deuterium Incorporation: Use deuterated iodomethane (CD3I) in alkylation steps, followed by NMR (2H/1H decoupling) to confirm isotopic purity .
- Phosphoramidate Coupling: Optimize reaction conditions (e.g., Hünig’s base, DMF) to minimize racemization during phenoxyphosphoryl-amino linkage formation .
What analytical techniques are essential for verifying structural integrity and purity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Resolve isotopic patterns (e.g., 13C/2H in trideuterio-methyl) to validate molecular formula .
- X-ray Crystallography: Resolve stereochemical ambiguities in the 1,3-diazinan-1-yl and oxolane moieties .
How does the deuterated methyl group affect pharmacokinetic parameters compared to non-deuterated analogs?
Level: Advanced
Methodological Answer:
- Deuterium Effects:
- In Silico ADMET: Apply QSPR models trained on deuterated drugs (e.g., deutetrabenazine) to predict volume of distribution and plasma protein binding .
What safety protocols are critical for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Decomposition Hazards: Thermal degradation produces hydrogen fluoride (HF) and phosphorus oxides ; use calcium gluconate gel for HF exposure and conduct reactions in fume hoods with HF sensors .
- Personal Protective Equipment (PPE): Wear nitrile gloves , goggles , and lab coats to prevent dermal absorption of the phosphoryl-amino intermediate .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
How can researchers optimize the compound’s solubility for in vivo studies without compromising stability?
Level: Advanced
Methodological Answer:
- Co-Solvent Systems: Test PEG-400/EtOH/saline mixtures (e.g., 30:10:60 v/v) to enhance aqueous solubility while avoiding ester hydrolysis .
- Lipid Nanoparticle (LNP) Encapsulation: Use microfluidics to encapsulate the prodrug in ionizable LNPs (e.g., DLin-MC3-DMA) for targeted liver delivery .
- pH-Sensitive Prodrug Derivatization: Introduce acyloxyalkyl groups at the 3-hydroxy position to improve solubility and control release via intracellular esterases .
What in vitro assays are most reliable for assessing off-target effects on host polymerases?
Level: Advanced
Methodological Answer:
- Polymerase Selectivity Assays: Compare inhibition of human DNA Pol γ and RNA Pol II vs. viral RdRp using 3H-UTP incorporation assays .
- Cryo-EM Structural Studies: Resolve binding poses of the triphosphate metabolite in human vs. viral polymerase active sites to identify selectivity determinants .
- Transcriptomic Profiling: Apply RNA-Seq to treated cells to detect dysregulation of mitochondrial or nuclear transcription .
How should conflicting data on deuterium’s isotopic effects be reconciled in metabolic studies?
Level: Advanced
Methodological Answer:
- Kinetic Isotope Effect (KIE) Measurements: Use LC-MS/MS to compare kcat/KM values for deuterated vs. non-deuterated analogs in liver microsomes .
- Computational Modeling: Apply Eyring equation -based simulations to distinguish primary (bond-breaking) vs. secondary (conformational) deuterium effects .
- Cross-Species Validation: Test metabolism in humanized CYP3A4 mice to resolve discrepancies between in vitro and in vivo deuterium retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
